molecular formula C20H14ClF3N4O4 B048830 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide CAS No. 583840-04-4

4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide

Número de catálogo: B048830
Número CAS: 583840-04-4
Peso molecular: 466.8 g/mol
Clave InChI: VYTLLTTWWZIYME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C20H14ClF3N4O4 and its molecular weight is 466.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

It is known that this compound interacts with several protein kinases, including RAF, VEGFR-2PK30, and PDGFR kinases . These interactions suggest that 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide may play a role in regulating cell signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound is not completely understood. It is known that this compound can bind to several protein kinases, potentially leading to changes in gene expression and enzyme activity .

Actividad Biológica

The compound 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, commonly known as Sorafenib, is a multi-targeted kinase inhibitor that plays a significant role in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H16ClF3N4O3
  • Molecular Weight : 464.8 g/mol
  • CAS Number : 284461-73-0
  • Appearance : Off-white crystalline powder
  • Solubility : Soluble in DMSO; poorly soluble in water .

Sorafenib inhibits several key signaling pathways involved in tumor cell proliferation and angiogenesis. The primary targets include:

  • RAF Kinase : Inhibits the RAF/MEK/ERK signaling pathway, crucial for cell division and survival.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Blocks angiogenesis by inhibiting endothelial cell proliferation and migration.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Inhibits tumor growth by disrupting the signaling pathways that promote cell survival and proliferation .

Antitumor Effects

Research has demonstrated that Sorafenib effectively reduces tumor growth in various cancers, including renal cell carcinoma and hepatocellular carcinoma. In clinical studies, patients treated with Sorafenib showed improved overall survival rates compared to those receiving placebo treatments.

Case Studies

  • Renal Cell Carcinoma :
    • A phase III trial showed that Sorafenib significantly prolonged progression-free survival in patients with advanced renal cell carcinoma compared to placebo (median PFS was 5.5 months vs. 2.8 months) .
  • Hepatocellular Carcinoma :
    • In a study involving patients with advanced liver cancer, Sorafenib treatment resulted in a median overall survival of 10.7 months compared to 7.9 months for placebo .

In Vitro Studies

In vitro studies have shown that Sorafenib inhibits the growth of various cancer cell lines by inducing apoptosis and reducing cell viability. For instance, it has been reported to decrease the viability of human renal cancer cells by over 50% at concentrations ranging from 0.5 to 5 µM .

In Vivo Studies

Animal models have confirmed the efficacy of Sorafenib in reducing tumor size and metastasis. A study utilizing xenograft models demonstrated that treatment with Sorafenib led to a significant reduction in tumor volume compared to untreated controls .

Comparative Efficacy Table

Cancer TypeStudy TypeTreatment DurationMedian Overall Survival (months)Reference
Renal Cell CarcinomaPhase III TrialVaries10.7 (Sorafenib) vs. 7.9 (Placebo)
Hepatocellular CarcinomaPhase III TrialVaries10.7 (Sorafenib) vs. 7.9 (Placebo)
Various Cancer Cell LinesIn VitroN/A>50% Viability Reduction
Xenograft ModelsIn VivoN/ASignificant Tumor Volume Reduction

Aplicaciones Científicas De Investigación

Cancer Treatment

Sorafenib is primarily indicated for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). It works by inhibiting several kinases involved in tumor growth and angiogenesis, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)
  • RAF kinase

These mechanisms contribute to its effectiveness in reducing tumor size and improving survival rates in patients with these types of cancer .

Mechanistic Studies

Research has focused on understanding the molecular mechanisms of Sorafenib's action. Studies have demonstrated that Sorafenib induces apoptosis in cancer cells through:

  • Inhibition of the MAPK signaling pathway.
  • Modulation of the apoptotic machinery, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .

Combination Therapies

Recent studies have explored combining Sorafenib with other therapeutic agents to enhance its efficacy. Examples include:

  • Combination with immune checkpoint inhibitors : Enhances immune response against tumors.
  • Combination with chemotherapeutic agents : Studies have shown improved outcomes when Sorafenib is used alongside traditional chemotherapies .

Case Study 1: Hepatocellular Carcinoma

A clinical trial involving patients with advanced HCC demonstrated that Sorafenib significantly improved overall survival compared to placebo. Patients receiving Sorafenib had a median survival rate of 10.7 months versus 7.9 months for those on placebo .

Case Study 2: Renal Cell Carcinoma

In a randomized phase III trial, Sorafenib was compared with interferon-alpha in patients with metastatic RCC. The results indicated a higher progression-free survival rate (5.5 months for Sorafenib vs. 2.8 months for interferon-alpha), highlighting its role as a first-line therapy .

Data Table: Summary of Clinical Applications

Application AreaDescriptionKey Findings
Cancer TreatmentAdvanced RCC and HCCImproved survival rates
Mechanistic StudiesUnderstanding apoptosis inductionInhibition of MAPK pathway
Combination TherapiesEnhanced efficacy with immunotherapy or chemotherapyImproved outcomes in clinical trials

Propiedades

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLLTTWWZIYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583840-04-4
Record name BAY-68-7769
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FQP001BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.